1-Hexylimidazolidine-2,4-dione
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Overview
Description
1-Hexylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H16N2O2. It is characterized by a five-membered ring containing nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 4. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexylimidazolidine-2,4-dione can be synthesized through several methods. One common approach involves the reaction of imidazole aldehydes with hexylamine in the presence of ethanol as a solvent. The reaction typically proceeds under mild conditions, yielding the desired product in good purity and reasonable yields .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction rates and improve yields. The final product is usually purified through crystallization or distillation techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Hexylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield hexyl-substituted imidazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions
Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different chemical and physical properties depending on the substituents introduced .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and antioxidant agent, making it a candidate for further biological studies
Medicine: Research has indicated its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections and oxidative stress-related conditions
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-hexylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Antimicrobial Action: The compound inhibits bacterial growth by targeting essential enzymes involved in bacterial cell wall synthesis.
Antioxidant Action: It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Hypoglycemic Action: The compound improves insulin sensitivity by activating peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in glucose metabolism
Comparison with Similar Compounds
1-Hexylimidazolidine-2,4-dione can be compared with other similar compounds, such as thiazolidine-2,4-dione derivatives:
Thiazolidine-2,4-dione: These compounds share a similar core structure but contain a sulfur atom instead of a nitrogen atom. .
Imidazolidine-2,4-dione: This compound is structurally similar but lacks the hexyl substituent. .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
85391-25-9 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-hexylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O2/c1-2-3-4-5-6-11-7-8(12)10-9(11)13/h2-7H2,1H3,(H,10,12,13) |
InChI Key |
HFSWPCFMUVLFTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CC(=O)NC1=O |
Origin of Product |
United States |
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